molecular formula C13H11ClN2O B2822435 N-(4-amino-2-chlorophenyl)benzamide CAS No. 63565-22-0

N-(4-amino-2-chlorophenyl)benzamide

Cat. No.: B2822435
CAS No.: 63565-22-0
M. Wt: 246.69
InChI Key: ZYAVWGWJKCHJLF-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chlorophenyl group attached to a benzoyl moiety. This compound serves as a key intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in the development of antiviral and antioxidant agents . Its structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVWGWJKCHJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-chlorophenyl)benzamide can be synthesized through various methods. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-2-chlorophenyl)benzamide has various applications in scientific research, including:

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Benzamide Derivatives
Compound Name Dihedral Angle (Benzoyl vs. Aniline Rings) Hydrogen Bonding Pattern Crystallographic R Factor Reference
N-(4-chlorophenyl)benzamide 60.76° N–H⋯O chains in [100] direction 0.052
4-Chloro-N-(2-chlorophenyl)benzamide Not reported Not reported 0.155 (wR factor)
N-(4-amino-2-chlorophenyl)benzamide Not explicitly reported* Likely N–H⋯O due to amide group N/A

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Profiles
Compound Name Molecular Weight (kDa) Key Substituents Solubility (DMSO) Biological Activity Reference
This compound ~256.7 (estimated) -NH₂ at para, -Cl at ortho Not reported Antioxidant, antiviral (inferred)
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (A17) 297 -OH, -Cl, -NH₂ 10.6 mg/mL Potent adenovirus inhibitor
Niclosamide (parent compound) 327 -NO₂, -Cl 1.6 mg/mL Anthelmintic, antiviral
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide 440.68 Three -Cl, sulfonyl group Not reported Potential enzyme inhibition

Key Observations :

  • A17 (a niclosamide derivative) demonstrates improved solubility (10.6 mg/mL) compared to niclosamide (1.6 mg/mL), attributed to the replacement of the nitro group (-NO₂) with an amino group (-NH₂) .
  • N-(3-chlorophenethyl)-4-nitrobenzamide () introduces a nitro group, which may enhance electrophilic reactivity but reduce solubility compared to amino-substituted analogs .
  • The sulfonyl-containing derivative (CAS 338967-01-4) exhibits higher steric bulk due to three chlorine atoms and a sulfonamide group, likely affecting membrane permeability and target binding .

Structure-Activity Relationship (SAR) Insights

  • Amino Substitution: The -NH₂ group in this compound derivatives enhances hydrogen bonding capacity, improving interactions with biological targets (e.g., viral proteins) .
  • Hydroxyl and Sulfonyl Groups : Derivatives like A17 and CAS 338967-01-4 show that polar groups (-OH, -SO₂) modulate solubility and metabolic stability .

Biological Activity

N-(4-amino-2-chlorophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amine and a chloro substituent on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

Chemical Formula C13H12ClN3O\text{Chemical Formula C}_{13}\text{H}_{12}\text{Cl}\text{N}_{3}\text{O}

This compound is characterized by the following functional groups:

  • Amine Group (-NH2) : Imparts basicity and potential for hydrogen bonding.
  • Chloro Group (-Cl) : Influences lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as a potential inhibitor of tyrosine-protein kinases , which are crucial in cell signaling pathways related to growth and survival.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in disease progression, particularly in cancer and infectious diseases.
  • Disruption of DNA Binding : Similar compounds have shown the ability to displace proteins essential for DNA function, leading to cell death in pathogens like Trypanosoma brucei .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Studies

  • Antiprotozoal Activity : A study highlighted the efficacy of this compound derivatives against T. brucei, demonstrating curative effects in mouse models when administered orally. The mechanism involved disrupting kinetoplast DNA functions essential for the parasite's survival .
  • Respiratory Syncytial Virus (RSV) Inhibition : Substituted analogues of this compound were found to potently inhibit RSV replication and associated inflammatory responses, showcasing its broad-spectrum antiviral potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameBiological ActivityIC50 (µM)
This compoundAntimicrobial, Anticancer0.4 (MDA-MB-231)
3-amino-N-(4-amino-2-chlorophenyl)benzamideAntiviral (RSV Inhibition)0.5 (RSV)
2-Amino-N-(4-chlorophenyl)benzamideGeneral Cytotoxicity0.6 (various lines)

Q & A

Basic: How can researchers optimize the synthesis of N-(4-amino-2-chlorophenyl)benzamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves reacting 4-amino-2-chlorobenzoyl chloride with benzamide under anhydrous conditions to avoid hydrolysis . Key optimizations include:

  • Base Selection : Use triethylamine or DMAP to neutralize HCl byproducts and drive the amidation reaction .
  • Solvent Choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
  • Characterization : Confirm identity via 1H^1 \text{H}/13C^{13} \text{C} NMR (peaks at δ 7.2–8.0 ppm for aromatic protons) and mass spectrometry (expected molecular ion at m/z 276.7) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:
Discrepancies in potency (e.g., sub-micromolar vs. micromolar IC50_{50}) may arise from:

  • Assay Variability : Validate protocols using positive controls (e.g., niclosamide for antiviral studies) and ensure consistent cell lines/passage numbers .
  • Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products .
  • Structural Confirmation : Use X-ray crystallography (SHELXL refinement) to rule out polymorphic differences affecting activity .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Basic: What structural elucidation techniques are most reliable for confirming the crystal structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) .
  • Software Tools : Process data with WinGX (absorption correction, space group determination) and visualize with ORTEP-3 (thermal ellipsoid plots) .
  • Validation : Cross-check bond lengths (C–Cl ~1.74 Å, C–N ~1.32 Å) and torsion angles against similar benzamide derivatives .

Advanced: How can computational methods predict the reactivity and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., chloro group substitution) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., adenovirus proteases), focusing on hydrogen bonds (amide NH) and π-π stacking (benzene rings) .
  • MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) to prioritize derivatives for synthesis .

Basic: What analytical techniques are essential for assessing the stability of this compound under varying conditions?

Methodological Answer:

  • Spectrofluorometry : Monitor degradation in UV light (λex_{\text{ex}} = 280 nm, λem_{\text{em}} = 340 nm) to detect photolytic byproducts .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
  • HPLC-MS : Identify hydrolysis products (e.g., free 4-amino-2-chloroaniline) under acidic/alkaline conditions .

Advanced: How can researchers address solubility challenges of this compound in biological assays?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts (HCl in diethyl ether) to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes without compromising cell viability .
  • Prodrug Strategy : Introduce ester or glycoside moieties at the amide group for improved bioavailability .

Basic: How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during compound characterization?

Methodological Answer:

  • Reference Standards : Compare with published spectra of structurally similar compounds (e.g., N-(4-chlorophenyl)benzamide derivatives) .
  • Deuterated Solvents : Ensure DMSO-d6_6 or CDCl3_3 purity to avoid extraneous peaks .
  • Orthogonal Techniques : Validate IR carbonyl stretches (~1650 cm1^{-1}) with 13C^{13} \text{C} NMR (amide C=O at ~168 ppm) .

Advanced: What strategies can optimize the structure-activity relationship (SAR) of this compound for antiviral applications?

Methodological Answer:

  • Substituent Variation : Replace the benzamide moiety with heterocycles (e.g., quinazolinones) to enhance HAdV inhibition .
  • Bioisosteric Replacement : Swap chlorine with trifluoromethyl groups to improve metabolic stability .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC50_{50} values .

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